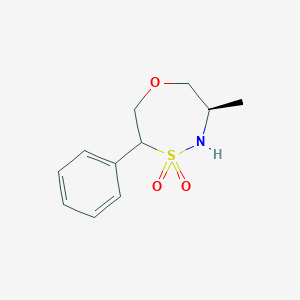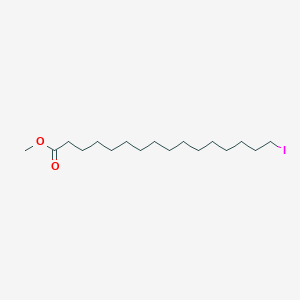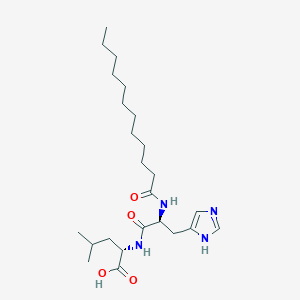![molecular formula C10H7ClN6O B12940101 5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 14443-34-6](/img/structure/B12940101.png)
5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl isothiocyanate with 5-amino-1H-1,2,3-triazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has been extensively studied for its potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer and colon cancer cells .
Mecanismo De Acción
The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory potency .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with a similar triazolopyrimidine scaffold.
1,2,4-Triazolo[4,3-a]quinoxalines: Compounds with anticancer and antimicrobial properties.
Uniqueness
5-Amino-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Propiedades
Número CAS |
14443-34-6 |
|---|---|
Fórmula molecular |
C10H7ClN6O |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
5-amino-3-(4-chlorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H7ClN6O/c11-5-1-3-6(4-2-5)17-8-7(15-16-17)9(18)14-10(12)13-8/h1-4H,(H3,12,13,14,18) |
Clave InChI |
KZQPNBPQCKQEDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=C(C(=O)NC(=N3)N)N=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)



![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)


![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)
